molecular formula C10H8FN3O2 B1376817 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1356543-24-2

1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1376817
CAS No.: 1356543-24-2
M. Wt: 221.19 g/mol
InChI Key: FIWHRRFQJRQFLW-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound with a molecular formula of C₁₀H₈FN₃O₂ (molecular weight: 237.19 g/mol). Its structure features a pyrazole ring substituted at position 1 with a 4-amino-2-fluorophenyl group and a carboxylic acid group at position 3 (SMILES: C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(=O)O) .

Properties

IUPAC Name

1-(4-amino-2-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWHRRFQJRQFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Cyclization: The resulting 4-amino-2-fluoroaniline is then subjected to cyclization with a suitable reagent, such as hydrazine, to form the pyrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-Amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and fluorine groups can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogous pyrazole-carboxylic acid derivatives:

Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-Amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-amino-2-fluorophenyl (position 1) C₁₀H₈FN₃O₂ 237.19 Enhanced solubility via -NH₂; potential drug intermediate
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-fluorophenyl (position 1) C₁₀H₇FN₂O₂ 206.18 Simpler structure; intermediate in drug synthesis
N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide 2,6-difluorophenyl (position 1), carboxamide (position 3) C₁₈H₁₃F₂N₃O 339.2 (M+H)+ CFTR modulator; higher lipophilicity due to difluorophenyl and cyano groups
1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 3-chlorophenoxymethyl (position 1) C₁₁H₉ClN₂O₃ 252.65 Increased lipophilicity from Cl and ether linkage; agrochemical applications
1-(4-Aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid 4-aminophenyl (position 1), benzodioxol (position 5) C₁₇H₁₃N₃O₄ 323.31 Bicyclic substituent improves binding affinity; CNS drug candidate

Key Differences and Implications

Substituent Effects on Solubility: The amino group in the target compound enhances aqueous solubility compared to non-polar substituents (e.g., 4-fluorophenyl in ) .

Electronic and Steric Modifications :

  • Fluorine in the ortho position (target compound) creates steric hindrance and electron-withdrawing effects, influencing receptor binding. In contrast, para-fluorine () offers less steric interference .
  • Carboxamide derivatives () show stronger hydrogen-bonding capacity than carboxylic acids, impacting target selectivity .

Biological Activity :

  • The benzodioxol group in enhances aromatic stacking interactions, making it suitable for CNS targets, whereas the target compound’s simpler structure may favor metabolic stability .
  • Difluorophenyl groups () improve binding to hydrophobic pockets in proteins like CFTR, a trait absent in the target compound .

Synthetic Utility: The target compound’s amino group allows for further functionalization (e.g., amidation, acylation), whereas halogenated analogs () are less reactive .

Biological Activity

1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1356543-24-2, is a compound characterized by its unique molecular structure and potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8FN3O2
  • Molecular Weight : 221.19 g/mol
  • Structure : The compound features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, which is critical for its biological activity.

Research indicates that compounds in the pyrazole class, including this compound, exhibit various biological activities such as:

  • Anti-inflammatory Activity : Pyrazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Studies demonstrate that this compound can inhibit the proliferation of cancer cells. For instance, derivatives have shown significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines .

Biological Activity Data

Biological ActivityIC50 Value (μg/mL)Reference
Anti-inflammatory60.56
Anticancer (HepG2)54.25% inhibition
Anticancer (HeLa)38.44% inhibition

Case Study 1: Anti-inflammatory Effects

In a recent study, various pyrazole derivatives were evaluated for their anti-inflammatory properties. The compound exhibited significant inhibition of LPS-induced TNF-alpha release in vitro, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

A series of tests on different cancer cell lines revealed that this compound showed promising results against liver and cervical cancer cells. The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation pathways, leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications at various positions on the pyrazole ring can significantly impact biological activity. For example:

  • Substituting different groups at position N1 has shown varying effects on anticancer activity.
  • The presence of a fluorine atom in the phenyl group enhances the compound's potency against certain cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

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